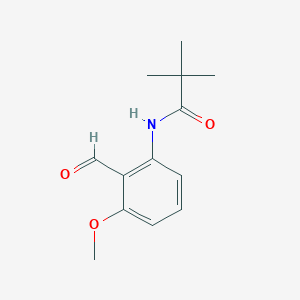

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASJBNPUMOCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326923 | |

| Record name | N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-65-2 | |

| Record name | N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Executive Summary

This document provides an in-depth technical guide for the synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a substituted benzaldehyde derivative of interest as a versatile building block in medicinal chemistry and fine chemical manufacturing. The synthetic strategy is presented as a robust two-step process, commencing with the preparation of a key amide intermediate followed by a regioselective ortho-formylation. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and discusses alternative synthetic approaches. The content is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous and practical framework for the successful synthesis of the target molecule.

Introduction and Strategic Overview

Substituted aromatic aldehydes are cornerstone intermediates in organic synthesis, providing a reactive handle for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, features a unique substitution pattern: an ortho-formyl group adjacent to a sterically demanding N-pivaloyl moiety and a meta-methoxy group. This arrangement requires a synthetic approach with precise regiochemical control.

A logical retrosynthetic analysis dictates a two-stage strategy:

-

Amide Formation: The synthesis of the stable precursor, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, via acylation of 3-methoxyaniline (m-anisidine).

-

Regioselective Formylation: The introduction of a formyl (-CHO) group at the C2 position of the aromatic ring, ortho to the bulky amide group.

The primary challenge lies in achieving selective formylation at the C2 position. The N-pivaloyl and methoxy substituents are both ortho, para-directing groups. Their cumulative electronic activation strongly favors substitution at the C2, C4, and C6 positions. This guide will focus on the Vilsmeier-Haack reaction as the primary method for achieving the desired C2 formylation, a choice justified by its efficacy with electron-rich aniline derivatives.[1][2][3]

Synthesis of the Key Intermediate: N-(3-methoxyphenyl)-2,2-dimethylpropanamide

The foundational step is the synthesis of the amide precursor. This is achieved through a standard nucleophilic acyl substitution.

Mechanistic Rationale: The Schotten-Baumann Reaction

The reaction between 3-methoxyaniline and pivaloyl chloride is a classic Schotten-Baumann acylation. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. Pivaloyl chloride is selected for its ability to introduce a bulky tert-butyl group, which can influence the conformation and reactivity of the final molecule.

The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the equilibrium towards product formation and prevent protonation of the starting aniline, a base is required. A biphasic system using an aqueous solution of a mild base like sodium carbonate is highly effective.[4] This approach keeps the aniline deprotonated and available for reaction while efficiently neutralizing the HCl in the aqueous phase.

Detailed Experimental Protocol

Materials:

-

3-Methoxyaniline (m-anisidine)

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Sodium carbonate monohydrate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) and sodium carbonate monohydrate (2.5 eq) in a mixture of ethyl acetate and water at 0°C (ice bath).

-

Under an inert atmosphere (e.g., argon), slowly add pivaloyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from ethyl acetate/hexane to afford N-(3-methoxyphenyl)-2,2-dimethylpropanamide as a colorless solid.[4]

Expected Data and Characterization

| Parameter | Expected Value | Reference |

| Yield | >95% | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 125-126°C | [5] |

| Molecular Weight | 207.27 g/mol | [5] |

| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water. | [5] |

Regioselective Ortho-Formylation: The Vilsmeier-Haack Approach

This step is the critical transformation to achieve the target molecule. The choice of formylation agent and conditions is paramount for achieving the desired regioselectivity.

Strategic Considerations and Method Selection

As previously noted, the electronic directing effects of the amide and methoxy groups activate positions 2, 4, and 6.

-

Position 2: ortho to the amide, ortho to the methoxy.

-

Position 4: para to the amide, ortho to the methoxy.

-

Position 6: ortho to the amide, para to the methoxy.

While all three positions are electronically activated, the extreme steric bulk of the pivaloyl group might be expected to hinder attack at the adjacent C2 and C6 positions. However, in many aniline systems, electronic activation can overcome steric hindrance, and specific formylation methods exhibit a preference for the ortho position.

Several formylation reactions were considered:

-

Reimer-Tiemann Reaction: Primarily effective for phenols and proceeds via a dichlorocarbene intermediate. It is unsuitable for this N-acylated aniline substrate.[6][7][8][9]

-

Duff Reaction: Uses hexamethylenetetramine and is most efficient for phenols, typically giving low to moderate yields.[10]

-

Ortho-Lithiation: Involves deprotonation at the C2 position with a strong organolithium base, followed by quenching with a formylating agent like DMF. While highly regioselective, this method requires strictly anhydrous conditions and cryogenic temperatures, making it less practical for large-scale synthesis.

-

Vilsmeier-Haack Reaction: Employs a pre-formed electrophile, the Vilsmeier reagent, which is highly effective for formylating electron-rich aromatic systems, including N,N-disubstituted anilines and their derivatives.[2][11] It is known to be an efficient, mild, and economical method.[3]

The Vilsmeier-Haack reaction is selected as the most promising and scalable pathway due to its proven track record with activated aromatic substrates and its operational simplicity compared to ortho-lithiation.[12]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at low temperatures. The oxygen of DMF acts as a nucleophile, attacking the phosphorus center of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[2][11]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(3-methoxyphenyl)-2,2-dimethylpropanamide attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effects of the amide and methoxy groups direct this attack to the C2 position. A subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the final aldehyde product.[11]

Detailed Experimental Protocol

Materials:

-

N-(3-methoxyphenyl)-2,2-dimethylpropanamide (from Section 2)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Ice

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.

-

Add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[13]

-

Dissolve N-(3-methoxyphenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture back to 0°C and cautiously quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Final Product Characterization

| Parameter | Expected Value | Reference |

| Appearance | Solid | [14] |

| Melting Point | 82-84°C | [14] |

| Molecular Formula | C₁₃H₁₇NO₃ | [14] |

| Molecular Weight | 235.28 g/mol | [14] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall reaction scheme and the generalized experimental workflow.

Caption: Overall two-step reaction pathway for the synthesis.

Caption: Generalized experimental workflow from starting materials to final product.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step sequence. The initial formation of the N-(3-methoxyphenyl)-2,2-dimethylpropanamide intermediate via a high-yielding Schotten-Baumann acylation provides a stable and pure precursor for the subsequent formylation. The Vilsmeier-Haack reaction stands out as the method of choice for the critical ortho-formylation step, offering a balance of reactivity, operational simplicity, and good yields for this electron-rich substrate. This guide provides a comprehensive and technically sound foundation for the successful and reproducible synthesis of this valuable chemical intermediate.

References

-

ResearchGate. (n.d.). A) N‐formylation of ortho‐substituted anilines with transfer fomylation... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[15][16]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Europe. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

International Journal of ChemTech Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

-

MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

-

Quora. (2015). What is the Reimer-Tiemann reaction? Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.

- Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

-

YouTube. (2020). Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE | 56619-93-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. aml.iaamonline.org [aml.iaamonline.org]

- 13. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

In-Depth Technical Guide: N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Compound Overview and Physicochemical Properties

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is a substituted aromatic amide. The presence of an aldehyde, a methoxy group, and a bulky pivaloyl group suggests its potential as a versatile intermediate in organic synthesis, possibly in the development of novel pharmaceutical agents or functional materials.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 82673-65-2 | [1][2] |

| Molecular Formula | C13H17NO3 | [1][] |

| Molecular Weight | 235.28 g/mol | [1][][4] |

| Melting Point | 82-84 °C | [1][4] |

| Physical Form | Solid | [4] |

| InChI | InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16) | [][4] |

| SMILES | CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O | [] |

Proposed Synthetic Route

Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is to ensure the solubility of the reactants and to prevent any side reactions that might occur in protic solvents.

Experimental Workflow: Amide Synthesis

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the known effects of the functional groups present in the molecule and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the aldehyde proton, the methoxy group, the amide proton, and the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear in this region. |

| ~8.5 | Singlet | 1H | Amide (N-H) | The amide proton chemical shift can vary but is expected to be downfield due to the electron-withdrawing nature of the carbonyl group. |

| 7.6-7.8 | Multiplet | 1H | Aromatic (Ar-H) | Aromatic protons adjacent to the formyl group will be deshielded. |

| 7.0-7.4 | Multiplet | 2H | Aromatic (Ar-H) | The remaining aromatic protons. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | Methoxy protons typically appear in this region. |

| ~1.3 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group will give a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the 13 unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde Carbonyl (C=O) | Aldehyde carbonyl carbons are highly deshielded. |

| ~176 | Amide Carbonyl (C=O) | Amide carbonyl carbons are also significantly deshielded. |

| 120-150 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. |

| ~56 | Methoxy Carbon (-OCH₃) | The carbon of the methoxy group. |

| ~40 | Quaternary Carbon (-C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~27 | tert-Butyl Carbons (-C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| ~2820 and ~2720 | C-H (aldehyde) | Stretching (Fermi doublet) |

| ~1680 | C=O (aldehyde) | Stretching |

| ~1660 | C=O (amide) | Stretching (Amide I band) |

| 1600-1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (methoxy) | Stretching |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 235. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage at the amide bond.

| Predicted m/z | Fragment |

| 235 | [M]⁺ |

| 178 | [M - C(CH₃)₃]⁺ |

| 150 | [M - C(O)C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Comprehensive Characterization Workflow

A robust characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.

Caption: A standard workflow for the comprehensive characterization of the target compound.

Conclusion

This technical guide provides a detailed overview of the known and predicted characterization data for this compound. While a full experimental spectroscopic dataset is not currently available in the public domain, the information presented here, based on sound chemical principles and comparative data, offers a robust framework for researchers working with this compound. The proposed synthetic route and characterization workflow provide a practical guide for its preparation and validation in a laboratory setting. As with any new compound, rigorous experimental verification of the predicted data is essential for its use in further research and development.

References

-

ChemSynthesis. This compound. [Link]

Sources

An In-depth Technical Guide to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(2-formyl-3-methoxyphenyl)pivalamide, is a substituted aromatic amide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its known properties, a theoretical approach to its synthesis and characterization, and explores its potential applications as a key intermediate in the development of novel chemical entities. While detailed experimental data in peer-reviewed literature is limited, this document consolidates available information from chemical suppliers and provides expert insights into its handling and synthetic utility.

Compound Profile and Physicochemical Properties

This compound is classified as an organic intermediate and building block, suggesting its primary use is in the synthesis of more complex molecules.[] Its structure features a substituted benzene ring with three key functional groups: an amide, a formyl (aldehyde), and a methoxy group. This unique arrangement of functional groups offers multiple reaction sites for chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 82673-65-2 | [] |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Melting Point | 82-84 °C | |

| Synonyms | N-(2-formyl-3-methoxyphenyl)pivalamide | |

| Purity | Typically ≥98% |

Structural Analysis

The chemical structure of this compound is fundamental to understanding its reactivity and potential applications.

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the amide bond, identifying 2-amino-6-methoxybenzaldehyde and pivaloyl chloride as the starting materials.

Figure 2: Retrosynthetic analysis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is theoretical and should be optimized and validated under appropriate laboratory conditions.

-

Reaction Setup: To a solution of 2-amino-6-methoxybenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a non-nucleophilic base such as triethylamine or pyridine. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride will react with the amino group of the benzaldehyde derivative to form the amide bond.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Figure 3: Hypothetical synthesis workflow.

Spectroscopic Characterization (Theoretical)

Without access to experimental spectra, the following are predicted characteristic signals based on the compound's structure, which are crucial for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.5 ppm)- Aldehyde proton (singlet, ~9.8-10.0 ppm)- Amide proton (broad singlet, ~8.0-9.0 ppm)- Methoxy protons (singlet, ~3.9 ppm)- tert-Butyl protons (singlet, ~1.3 ppm) |

| ¹³C NMR | - Carbonyl carbons (amide and aldehyde, ~160-190 ppm)- Aromatic carbons (~110-160 ppm)- Methoxy carbon (~55-60 ppm)- tert-Butyl carbons (quaternary and methyls, ~25-40 ppm) |

| IR (Infrared) | - N-H stretch (amide, ~3300 cm⁻¹)- C=O stretch (aldehyde, ~1700 cm⁻¹)- C=O stretch (amide, ~1650 cm⁻¹)- C-O stretch (methoxy, ~1250 cm⁻¹) |

| Mass Spec (MS) | - Molecular ion peak [M]⁺ or [M+H]⁺ at m/z ≈ 235 or 236 |

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. The aldehyde and amide functionalities provide handles for a variety of chemical transformations.

-

Scaffold for Library Synthesis: The formyl group can be readily converted into other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alkenes via Wittig-type reactions). This allows for the rapid generation of a library of analogs for screening in drug discovery programs.

-

Intermediate for Heterocycle Synthesis: The ortho-formyl and amide groups are suitably positioned to participate in cyclization reactions to form various heterocyclic ring systems, which are common motifs in many pharmaceuticals.

-

Probing Structure-Activity Relationships (SAR): The methoxy and pivaloyl groups can be modified to explore their impact on the biological activity of a lead compound. For instance, the methoxy group could be demethylated to a phenol, or the bulky tert-butyl group of the pivalamide could be replaced with other alkyl or aryl groups to probe steric and electronic effects.

Figure 4: Potential research applications stemming from the compound's reactivity.

Handling and Storage

-

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. While its direct biological activities are not documented, its structural features make it an attractive starting point for the synthesis of diverse and complex molecules. The theoretical synthetic and characterization data provided in this guide offer a framework for researchers to begin working with this compound. Further experimental validation and exploration of its reactivity are necessary to fully unlock its potential in drug discovery and materials science.

References

-

Wuhan Chemwish Technology Co., Ltd. This compound CAS NO.82673-65-2. [Link]

-

Chemsynthesis. This compound | 82673-65-2. [Link]

-

ChemSynthesis. This compound - 82673-65-2, C13H17NO3, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

"N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" physical and chemical properties

Foreword

For the discerning researcher and drug development professional, the exploration of novel chemical entities is the cornerstone of innovation. N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is a multifunctional aromatic compound poised as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring an ortho-formyl group, a methoxy moiety, and a sterically hindered pivaloyl-protected amine, offers a rich landscape for molecular elaboration. This guide provides a comprehensive overview of its known physical and chemical properties, a discussion of its synthetic and reactive profile, and standardized protocols for its characterization, designed to empower scientists in their research endeavors.

Molecular Identity and Structural Overview

This compound is a substituted benzaldehyde derivative. The core structure consists of a benzene ring functionalized with three key groups that dictate its chemical behavior. The pivaloyl (2,2-dimethylpropanamide) group provides robust protection for the aniline nitrogen, while the ortho-formyl (aldehyde) and methoxy groups serve as critical handles for further synthetic transformations. This arrangement is particularly valuable in medicinal chemistry for constructing complex heterocyclic systems and other scaffolds of pharmaceutical interest.

The structural features suggest its role as a building block. Analogous compounds lacking the formyl group are utilized as key intermediates in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, where the methoxy group is often introduced to enhance solubility and bioavailability.[1]

Caption: Chemical structure and key functional groups.

Physicochemical Properties

The empirical data for this compound is limited, which is common for specialized synthetic intermediates. The available and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 82673-65-2 | [][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [][3] |

| Molecular Weight | 235.29 g/mol | [][3] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | Not Available | [3] |

| Density | Not Available | [3] |

| SMILES | COC1=CC=CC(=C1C=O)NC(=O)C(C)(C)C | [3] |

| InChIKey | YXASJBNPUMOCRO-YHMJCDSICQ | [3] |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A robust method for this is directed ortho-metalation followed by formylation. The pivaloylamide group is an excellent directed metalation group (DMG), guiding deprotonation to the adjacent ortho position.

Caption: Proposed synthetic workflow via directed ortho-metalation.

The precursor, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, can be synthesized by reacting 3-methoxyaniline with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[4]

Chemical Reactivity Profile

The reactivity of this molecule is governed by its three primary functional groups:

-

Aldehyde Group : This is the most reactive site for transformations. It readily undergoes nucleophilic addition reactions (e.g., Grignard, organolithium reagents), Wittig reactions for olefination, reductive amination to form secondary amines, oxidation to a carboxylic acid, and reduction to a primary alcohol.

-

Aromatic Ring : The ring is activated by the electron-donating methoxy and amide groups. However, the formyl group is strongly deactivating. Electrophilic aromatic substitution would likely be directed to the positions ortho and para to the methoxy and amide groups, but the steric hindrance and deactivating nature of the aldehyde make further substitution challenging.

-

Amide Group : The pivaloyl amide is exceptionally stable due to steric hindrance from the tert-butyl group. It is resistant to hydrolysis under mild conditions but can be cleaved under harsh acidic or basic conditions to reveal the parent aniline.

Spectroscopic Characterization Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound.[5] Based on its structure, the following spectral features are predicted:

| Technique | Predicted Spectral Features |

| ¹H NMR | - ~9.8-10.2 ppm : Singlet, 1H (aldehyde proton, -CHO).- ~8.0-9.0 ppm : Broad singlet, 1H (amide proton, -NH).- ~6.8-7.8 ppm : Multiplets, 3H (aromatic protons).- ~3.9 ppm : Singlet, 3H (methoxy protons, -OCH₃).- ~1.3 ppm : Singlet, 9H (tert-butyl protons, -C(CH₃)₃). |

| ¹³C NMR | - ~190-195 ppm : Aldehyde carbonyl carbon.- ~176-178 ppm : Amide carbonyl carbon.- ~110-160 ppm : Aromatic carbons (6 signals expected).- ~55-56 ppm : Methoxy carbon.- ~39-40 ppm : Quaternary carbon of tert-butyl group.- ~27-28 ppm : Methyl carbons of tert-butyl group. |

| IR Spectroscopy | - ~3300-3400 cm⁻¹ : N-H stretch (amide).- ~2820 & 2720 cm⁻¹ : C-H stretch (aldehyde Fermi doublet).- ~1680-1700 cm⁻¹ : C=O stretch (aldehyde carbonyl).- ~1650-1670 cm⁻¹ : C=O stretch (amide I band).- ~1250 cm⁻¹ : C-O stretch (aryl ether). |

| Mass Spectrometry | - Expected [M]+ : 235.29 (for C₁₃H₁₇NO₃). Fragmentation patterns would likely involve loss of the tert-butyl group and the formyl group. |

Experimental Protocols

The following sections provide standardized, exemplary protocols for the synthesis and characterization of the title compound.

Protocol: Synthesis of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (Precursor)

Causality: This protocol forms a stable amide bond by reacting an aniline with a sterically hindered acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[4]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[6]

Protocol: Spectroscopic Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible data. These steps represent standard laboratory practice for ensuring data integrity.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the dry, purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of particulate matter before analysis.

-

-

IR Spectroscopy (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil and collect the spectrum.

-

-

Mass Spectrometry (Direct Infusion ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a solvent containing 0.1% formic acid to promote ionization.

-

Infuse the solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Caption: General workflow from synthesis to data validation.

References

-

N-(3-Methoxyphenethyl)-2-propylpentanamide . MDPI. Available at: [Link]

-

This compound - 82673-65-2 . ChemSynthesis. Available at: [Link]

-

Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 . PubChem - NIH. Available at: [Link]

-

M-100(3-methoxy-N,N-dimethylpropanamide)|Products|KJ Chemicals Corporation . KJ Chemicals Corporation. Available at: [Link]

-

Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine . YouTube. Available at: [Link]

- BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide. Google Patents.

-

Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations . ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Assessment of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

<

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. As a molecule featuring an aromatic aldehyde, a methoxy substituent, and a sterically hindered amide linkage, its physicochemical properties are critical determinants of its potential utility in research and development, particularly within the pharmaceutical sciences. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary to establish a robust physicochemical profile. We will delve into methodologies for determining both thermodynamic and kinetic solubility, followed by a rigorous stability assessment program based on forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is emphasized to provide a self-validating system for generating reliable and reproducible data.

Introduction and Physicochemical Rationale

The compound this compound (CAS 82673-65-2) is an aromatic amide with a molecular formula of C13H17NO3.[1] Its structure, featuring a formyl (aldehyde), a methoxy, and a pivalamide group, presents a unique combination of functionalities that dictate its chemical behavior.

-

Solubility Drivers: The aromatic ring and the bulky tert-butyl group of the pivalamide moiety contribute to its lipophilicity, suggesting potentially low aqueous solubility. Conversely, the amide and aldehyde functionalities can act as hydrogen bond acceptors, while the amide N-H can act as a donor, potentially improving solubility in polar protic solvents. The methoxy group is generally considered to be weakly electron-donating and can influence the overall polarity of the molecule.[2] A structurally similar compound, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, is described as practically insoluble in water.[3]

-

Stability Concerns: The primary points of potential instability are the aldehyde and amide functional groups. Aromatic aldehydes are susceptible to oxidation, which would convert the formyl group into a carboxylic acid.[4][5][6] The amide bond is prone to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 2-amino-6-methoxybenzaldehyde and pivalic acid.[7][8][9]

Understanding these properties is not merely an academic exercise. For drug development, poor solubility can severely limit oral bioavailability, while instability dictates shelf-life, storage conditions, and formulation strategies.[10][11] Therefore, a thorough investigation as outlined herein is a prerequisite for any further development.

Aqueous Solubility Determination

Solubility is a critical physicochemical parameter. We must distinguish between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates in an aqueous medium.[12][13]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[14][15][16]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4 phosphate-buffered saline to simulate physiological conditions).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Calculate the solubility in mg/mL and µM based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility is a high-throughput method often used in early discovery to quickly assess a compound's precipitation behavior.[13][17] Laser nephelometry, which measures light scattering from suspended particles, is a reliable technique for this purpose.[18][19]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

-

Buffer Addition: Rapidly add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final concentration.

-

Incubation & Measurement: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).[17] Measure the light scattering in each well using a laser nephelometer.

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[19]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Methoxy group - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay | Bienta [bienta.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. enamine.net [enamine.net]

An In-depth Technical Guide to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

This technical guide provides a comprehensive overview of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a specialized organic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential areas of investigation.

Introduction and Nomenclature

This compound is an aromatic amide characterized by a substituted phenyl ring containing a formyl and a methoxy group. The presence of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

IUPAC Name and Synonyms

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] While no widely recognized synonyms for this specific compound are documented in major chemical databases, it may also be referred to by its systematic name variants. It is crucial to distinguish it from structurally related but distinct compounds, such as N-(3-methoxyphenyl)-2,2-dimethylpropanamide, which lacks the ortho-formyl group and possesses a different chemical profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 82673-65-2 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 82-84 °C | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis and Purification

Hypothesized Synthetic Protocol

The most probable synthetic pathway involves the acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride. This reaction is a standard method for forming anilides.

Reaction Scheme:

Caption: Hypothesized synthesis of the target compound.

Step-by-Step Methodology:

-

Dissolution of Starting Material: Dissolve 2-amino-6-methoxybenzaldehyde in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of pivaloyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product into an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, its structural features suggest several avenues for investigation in drug discovery and medicinal chemistry.

Intermediate for Heterocycle Synthesis

The ortho-formyl anilide moiety is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines. These scaffolds are prevalent in a wide range of biologically active compounds. The formyl group can readily participate in condensation reactions with various nucleophiles, leading to the formation of diverse ring systems.

Exploration of Biological Activity

The methoxyphenyl and amide functionalities are present in numerous pharmacologically active molecules.[2] The methoxy group can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also be involved in target binding.[3] Amide bonds are fundamental in many biological processes and are a common feature in pharmaceuticals.[4]

The pivaloyl group, with its bulky tert-butyl substituent, can impart steric hindrance, which may influence the compound's conformational preferences and interactions with biological targets.[1] It can also enhance metabolic stability by protecting the amide bond from enzymatic cleavage.

Given these features, this compound could be investigated for a range of biological activities, including but not limited to:

-

Antimicrobial properties

-

Anti-inflammatory effects

-

Anticancer activity

-

Neurological effects

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved through a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy group, the amide proton, and the tert-butyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the amide C=O stretch (typically around 1650-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the aldehyde C=O stretch (around 1690-1715 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and exact mass of the molecule.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be employed for analysis.[5]

Safety and Handling

As specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for handling aromatic aldehydes and amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

This compound is a chemical compound with a well-defined structure but limitedly explored applications. Its synthesis is achievable through standard organic chemistry methodologies. The presence of reactive functional groups, particularly the ortho-formyl anilide moiety, makes it a promising starting material for the synthesis of diverse heterocyclic compounds of potential pharmacological interest. This technical guide provides a foundation for researchers and scientists to further investigate the chemistry and potential biological activities of this intriguing molecule.

References

-

ChemSynthesis. This compound. Available at: [Link]

-

Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Available at: [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Pivalic acid. Available at: [Link]

-

Wikipedia. Pivaloyloxymethyl. Available at: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC. Available at: [Link]

-

ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. Available at: [Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

Wittenberg University. Handling Chemicals - Chemistry. Available at: [Link]

- Google Patents. US5130443A - Process for the preparation of anilides.

-

Taylor & Francis. Anilides – Knowledge and References. Available at: [Link]

-

Texas A&M University-San Antonio. Chemical Safety Guidelines - updated July 21, 2021. Available at: [Link]

-

JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. Available at: [Link]

-

National Center for Biotechnology Information. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

-

ResearchGate. Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Available at: [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]

-

National Center for Biotechnology Information. Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources - PubMed. Available at: [Link]

-

Wikipedia. Capsaicin. Available at: [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]

-

YouTube. Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine.. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. resources.tamusa.edu [resources.tamusa.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. In the absence of direct crystallographic data for this specific molecule, this document leverages established principles of organic chemistry, spectroscopic analysis of analogous compounds, and computational chemistry insights to construct a comprehensive theoretical model. The guide will cover the probable synthetic route, predicted spectroscopic signature, and an in-depth analysis of its conformational landscape, with a focus on the interplay between the amide linkage and the ortho-substituted aromatic ring. This information is critical for researchers in medicinal chemistry and drug discovery, where understanding molecular geometry is paramount for designing effective therapeutics.

Introduction

This compound (C₁₃H₁₇NO₃) is a substituted aromatic amide with potential applications in organic synthesis and pharmaceutical development.[1] Its structure, featuring a bulky pivaloyl group attached to an aniline derivative bearing ortho-formyl and methoxy substituents, presents an interesting case for conformational analysis. The spatial arrangement of these functional groups is expected to significantly influence the molecule's chemical reactivity, intermolecular interactions, and ultimately its biological activity.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 82673-65-2 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Melting Point | 82-84 °C |

Proposed Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-6-methoxybenzaldehyde in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add pivaloyl chloride to the reaction mixture at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Predicted Spectroscopic Signature

The structural features of this compound suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy group, the amide proton, and the tert-butyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide and aldehyde, and the C-O stretching of the methoxy group. The NIST WebBook provides reference spectra for similar compounds like N,N-dimethylformamide and pivalanilide which can be used for comparison.[2][3]

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.

Molecular Structure and Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around the C(aryl)-N bond and the N-C(O) amide bond.

Amide Bond Planarity and Rotation

The amide bond possesses significant double bond character due to resonance, which restricts rotation around the N-C(O) bond and favors a planar conformation.[4] However, steric hindrance from bulky substituents can lead to deviations from planarity.[4]

Caption: Resonance contributing to amide bond planarity.

Conformation around the C(aryl)-N Bond

Rotation around the C(aryl)-N bond is influenced by the steric interactions between the amide group and the ortho substituents (formyl and methoxy groups). The bulky tert-butyl group of the pivaloyl moiety will likely play a significant role in determining the preferred dihedral angle. Computational studies on similar aryl amides have shown that density functional theory (DFT) calculations can effectively predict torsional potentials and low-energy conformations.[5]

The presence of the ortho-formyl and methoxy groups can lead to the existence of different rotational isomers (rotamers). The relative energies of these conformers will depend on a balance of steric repulsion and potential intramolecular hydrogen bonding between the amide N-H and the formyl oxygen or methoxy oxygen. Dynamic NMR studies on ortho-disubstituted systems have been used to determine the energy barriers for such rotations.[6][7]

Caption: Potential rotational isomers due to hindered rotation.

Potential Applications in Drug Development

Substituted anilides are a common motif in many pharmaceutical agents. The specific combination of functional groups in this compound suggests several potential applications:

-

Scaffold for Medicinal Chemistry: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The formyl group can be readily modified through reactions such as reductive amination or Wittig reactions.

-

Probe for Biological Systems: The conformational rigidity imposed by the ortho substituents could be exploited to design probes for studying protein-ligand interactions where a specific conformation is required for binding.

-

Fragment-Based Drug Discovery: This molecule could be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformation of this compound. While experimental data for this specific compound is limited, by applying fundamental principles of organic chemistry and leveraging data from analogous structures, we have been able to propose a likely synthetic route, predict its spectroscopic characteristics, and analyze its conformational preferences. Further experimental and computational studies are warranted to validate these theoretical insights and to fully explore the potential of this molecule in chemical and pharmaceutical research.

References

- An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. (n.d.). National Institutes of Health.

- Computational calculations for aryl amide oligomers. Density functional... (n.d.). ResearchGate.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). Journal of the American Chemical Society.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). National Institutes of Health.

- This compound. (n.d.). ChemSynthesis.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). Journal of the American Chemical Society.

- Formamide, N,N-dimethyl-. (n.d.). NIST WebBook.

- N-(3-Methoxyphenethyl)-2-propylpentanamide. (n.d.). MDPI.

- Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115. (n.d.). PubChem.

- N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE. (n.d.). ChemicalBook.

- Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. (2024). PubMed.

- N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. (n.d.). Chem-Impex.

- Propanamide, 2,2-dimethyl-N-phenyl-. (n.d.). NIST WebBook.

- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.). National Institutes of Health.

- n-(3-methoxyphenyl)-2,2-dimethylpropanamide. (n.d.). Echemi.

- Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. (n.d.). ResearchGate.

- CID 100979034 | C5H10NO+. (n.d.). PubChem.

- Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. (n.d.). PrepChem.com.

- BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide. (n.d.). Google Patents.

- WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide. (n.d.). Google Patents.

- Buy N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE from Chongqing Chemdad. (n.d.). Echemi.

- N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide. (n.d.). SpectraBase.

- (PDF) N-(3-Methoxyphenethyl)-2-propylpentanamide. (n.d.). ResearchGate.

- Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. (2024). MDPI.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Formamide, N,N-dimethyl- [webbook.nist.gov]

- 3. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]

- 4. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Strategic Guide to Unveiling the Bio-pharmacological Potential of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Executive Summary

This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel chemical entity, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. The compound's structure, featuring a salicylaldehyde (o-vanillin) core, suggests a high probability of inherent bioactivity. This document provides a robust framework for researchers in drug discovery, moving from predictive computational analysis to rigorous in vitro validation and mechanism of action studies. The protocols detailed herein are designed to efficiently identify and characterize potential therapeutic applications, focusing on hypothesized anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Each experimental choice is rationalized to ensure a logical, cost-effective, and scientifically sound screening cascade.

Part 1: Foundational Analysis & Hypothesis Generation

Structural Deconstruction and Rationale for Screening

This compound (C₁₃H₁₇NO₃) is a synthetic organic compound with a molecular weight of 235.28 g/mol .[1] Its core structure is a derivative of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), a well-known pharmacophore. The rationale for screening this specific molecule is based on the established biological activities of its constituent motifs:

-

Salicylaldehyde/o-Vanillin Moiety : This aromatic aldehyde is a privileged scaffold in medicinal chemistry. Salicylaldehyde and its derivatives, including vanillin, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] The phenolic hydroxyl and aldehyde groups are key to these activities, often participating in hydrogen bonding and covalent interactions with biological targets.[5]

-

Amide Linkage : A fundamental functional group in countless pharmaceuticals, the amide bond provides structural rigidity and metabolic stability.

-

Pivaloyl Group (2,2-dimethylpropanamide) : The bulky tert-butyl group significantly influences the molecule's lipophilicity, which can enhance membrane permeability and modulate interactions with hydrophobic pockets in target proteins.

Based on this structural analysis, we can formulate several testable hypotheses for the primary biological activities of this compound.

Primary Hypotheses:

-

The compound possesses anti-inflammatory properties by modulating key inflammatory pathways, such as NF-κB signaling.

-

The compound exhibits cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis.

-

The compound has antioxidant capacity due to the radical-scavenging potential of the phenolic group.

-

The compound shows antimicrobial activity against pathogenic bacteria and fungi.[6][7][8]

Part 2: Tier 0 - In Silico & Computational Screening

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment is crucial for predicting the compound's drug-likeness and potential liabilities.[9] This step provides a critical filter, guiding the subsequent experimental design.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The goal of ADMET prediction is to forecast the pharmacokinetic and toxicological profile of a molecule. Numerous open-access and commercial software platforms can perform these calculations.[10][11]

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Input the SMILES string into a predictive web server such as ADMET-AI, SwissADME, or pkCSM.[11][12]

-

Analyze the output parameters against established thresholds for drug candidates.

Table 1: Key In Silico Parameters and Interpretation

| Parameter | Desired Range/Outcome | Rationale & Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | 1 - 3 | Optimal balance between aqueous solubility and membrane permeability. |

| H-Bond Donors/Acceptors | ≤ 5 / ≤ 10 | Influences solubility and binding interactions (Lipinski's Rule). |

| Aqueous Solubility | High | Essential for absorption and distribution in the body. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts potential for CNS activity or off-target effects. |

| CYP450 Inhibition | Non-inhibitor | Low potential for drug-drug interactions.[10] |

| AMES Toxicity | Negative | Indicates a low likelihood of mutagenicity. |

| hERG Inhibition | Negative | Reduces the risk of cardiotoxicity. |

This table serves as a template for summarizing the predicted data.

Part 3: Tier 1 - Primary In Vitro Screening Cascade

The primary screening phase aims to rapidly and cost-effectively test the core biological hypotheses using a panel of validated, high-throughput assays.

General Workflow for Tier 1 Screening

The overall logic of the primary screen is to expose relevant biological systems (cells, enzymes, radicals) to the test compound across a range of concentrations to identify any significant biological effect.

Caption: Tier 1 primary screening workflow.

Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[13] This assay uses lipopolysaccharide (LPS) to stimulate RAW 264.7 murine macrophage cells and measures the ability of the test compound to inhibit the resulting NO production.[14]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[13]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.[15][16]

-

NO Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[13]

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

-

Cytotoxicity Control: Simultaneously perform an MTT assay (see protocol 3.3) under the same conditions to ensure that the observed NO reduction is not due to cell death.[14]

Protocol: Anticancer Activity - MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20]

Step-by-Step Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL).[17]

-

Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[17]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Protocol: Antioxidant Activity - DPPH Radical Scavenging Assay